Thymocartin

Vue d'ensemble

Description

Thymocartin, également connu sous le nom de T4 ou RGH-0206, est un tétrapeptide synthétique breveté par la société pharmaceutique et biotechnologique multinationale hongroise Gedeon Richter Plc. C'est un fragment du facteur thymique naturel thymopoïétine, plus précisément la séquence d'acides aminés 32-35. This compound a montré un potentiel en tant qu'agent immunomodulateur, affectant à la fois les réponses immunitaires humorales et cellulaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Thymocartin est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode courante pour produire des peptides. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés utilisés dans la synthèse de this compound sont l'arginine, la lysine, l'acide aspartique et la valine. La synthèse implique les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur de l'acide aminé est éliminé.

Couplage : Le prochain acide aminé est ajouté à la chaîne.

Répétition : Les étapes 2 et 3 sont répétées jusqu'à ce que la chaîne peptidique soit complète.

Clivage : Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

Dans les milieux industriels, this compound peut être produit en utilisant des équipements SPPS à grande échelle. Le processus est automatisé pour assurer la cohérence et l'efficacité. Le peptide est ensuite purifié par chromatographie liquide haute performance (HPLC) pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

Thymocartin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé, en particulier aux résidus de méthionine s'ils sont présents.

Réduction : Les ponts disulfures, s'il y en a, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par d'autres acides aminés pour créer des analogues.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Dérivés d'acides aminés avec des groupes protecteurs.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites de this compound et divers analogues avec des acides aminés substitués .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Immunologie : This compound est utilisé pour étudier les maladies d'immunodéficience en raison de ses propriétés immunomodulatrices.

Recherche sur le cancer : Il a montré un potentiel dans la recherche sur le cancer, en particulier pour améliorer la réponse immunitaire contre les tumeurs.

Développement de médicaments : This compound est utilisé dans le développement de nouveaux médicaments immunomodulateurs.

Études biologiques : Il est utilisé pour étudier les effets des peptides sur les processus cellulaires et les réponses immunitaires.

Mécanisme d'action

This compound exerce ses effets en modulant le système immunitaire. Il affecte à la fois les réponses immunitaires humorales et cellulaires en augmentant le nombre de cellules T spléniques et en restaurant la capacité de rejet des souris thyméctomisées. Les cibles moléculaires comprennent les cellules T, et les voies impliquées sont liées à la modulation immunitaire .

Applications De Recherche Scientifique

Immunomodulatory Effects

Thymocartin is primarily recognized for its immunomodulatory properties, which enhance the immune response in patients with immunodeficiency diseases. This compound has shown promise in:

- Enhancing Immune Function : this compound stimulates the production of T cells and other immune cells, improving the body’s ability to fight infections and diseases. Clinical studies have demonstrated that its administration can lead to increased lymphocyte counts and improved overall immune function in patients undergoing chemotherapy or suffering from chronic infections .

- Treatment of Infections : this compound has been investigated as a therapeutic agent against multidrug-resistant infections, notably those caused by Helicobacter pylori. Research indicates that it may serve as an effective monotherapy for such infections, reducing reliance on traditional antibiotics .

Cancer Therapy

This compound's role in cancer treatment is significant, particularly as an adjunct therapy to enhance the efficacy of conventional treatments:

- Combination with Chemotherapy : Numerous studies have shown that this compound can improve the outcomes of chemotherapy regimens. For instance, in patients with non-small cell lung cancer (NSCLC), the addition of this compound to standard chemotherapy resulted in higher overall response rates and improved survival metrics compared to chemotherapy alone .

- Clinical Trials : A meta-analysis involving multiple randomized controlled trials highlighted that this compound not only increases the overall response rate but also enhances disease-free survival rates among cancer patients receiving concurrent therapies .

Case Studies and Clinical Evidence

Several notable case studies illustrate the effectiveness of this compound:

- Polytrauma Patients : In a multicenter clinical trial involving patients with severe trauma, administration of this compound significantly reduced the incidence of infections and shortened hospital stays. It also allowed for a decrease in antibiotic usage, demonstrating its potential as an adjunctive treatment in critical care settings .

- HIV Treatment : Some studies have explored the use of this compound in HIV-infected individuals. While initial results indicated some clinical improvements, further research is needed to establish definitive benefits .

Summary Table of Clinical Applications

Mécanisme D'action

Thymocartin exerts its effects by modulating the immune system. It affects both humoral and cellular immune responses by increasing the number of splenic T cells and restoring the rejection capacity of thymectomized mice. The molecular targets include T cells, and the pathways involved are related to immune modulation .

Comparaison Avec Des Composés Similaires

Composés similaires

Thymopentine (TP5) : Un autre peptide synthétique dérivé de la thymopoïétine, utilisé à des fins immunomodulatrices similaires.

Thymosine Alpha-1 : Un peptide aux propriétés immunomodulatrices, utilisé dans le traitement de diverses maladies.

Thymotrinan (TP3) : Un autre fragment de thymopoïétine avec des applications similaires.

Unicité

Thymocartin est unique en raison de sa séquence d'acides aminés spécifique (32-35) et de ses effets immunomodulateurs puissants. Il a une demi-vie plus courte que d'autres composés similaires, ce qui peut contribuer à sa faible toxicité .

Activité Biologique

Thymocartin, also known as Thymosin Alpha 1 (Tα1), is a peptide derived from the thymus gland, recognized for its immunomodulatory properties. This article provides an in-depth analysis of its biological activities, supported by clinical studies, case reports, and data tables.

Overview of this compound

This compound is a 28-amino acid peptide that plays a crucial role in enhancing immune responses. It has been shown to stimulate T-cell proliferation, enhance dendritic cell function, and modulate cytokine production. Its applications span various medical fields, including oncology and infectious diseases.

This compound exerts its effects through several mechanisms:

- T-cell Activation : It enhances the maturation and proliferation of T-cells, particularly CD4+ and CD8+ T-cells, which are vital for adaptive immunity.

- Cytokine Modulation : this compound influences cytokine gene expression, promoting pro-inflammatory cytokines like IL-2 while suppressing anti-inflammatory cytokines such as IL-4 and IL-10.

- Natural Killer Cell Activation : It stimulates NK cells to target and eliminate virally infected cells.

Cancer Treatment

Numerous studies have demonstrated the efficacy of this compound in cancer therapy. A meta-analysis of 10 randomized controlled trials involving 724 patients with advanced non-small cell lung cancer (NSCLC) showed significant improvements in overall response rate (ORR) and tumor control rate (TCR) when this compound was combined with chemotherapy regimens.

| Study | Treatment Group | Control Group | ORR Improvement | p-value |

|---|---|---|---|---|

| Zhang et al. (2008) | 78% survival | 60% survival | Significant | <0.05 |

| Chen et al. (2009) | 54.1% survival | 35.4% survival | Significant | 0.078 |

Infectious Diseases

This compound has shown promise in treating viral infections, including COVID-19. A study involving 1,388 patients indicated that those receiving this compound had shorter durations of SARS-CoV-2 RNA shedding and reduced hospital stays compared to the control group.

| Parameter | This compound Group | Control Group | p-value |

|---|---|---|---|

| RNA Shedding Duration (days) | 13 | 16 | 0.025 |

| Hospital Stay (days) | 14 | 18 | <0.001 |

Case Studies

Case Study: COVID-19 Treatment

A notable case involved a 51-year-old man suffering from severe COVID-19 symptoms who received this compound injections. Following treatment, his symptoms improved significantly within two weeks, highlighting the peptide's potential as a therapeutic agent in viral infections .

Propriétés

IUPAC Name |

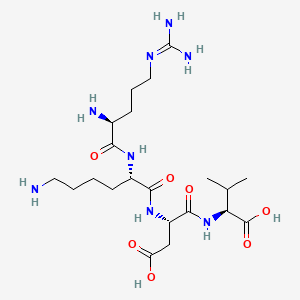

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O7/c1-11(2)16(20(35)36)29-19(34)14(10-15(30)31)28-18(33)13(7-3-4-8-22)27-17(32)12(23)6-5-9-26-21(24)25/h11-14,16H,3-10,22-23H2,1-2H3,(H,27,32)(H,28,33)(H,29,34)(H,30,31)(H,35,36)(H4,24,25,26)/t12-,13-,14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIXXKVZEXZCLU-YXWQFLTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234688 | |

| Record name | Thymocartin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85466-18-8 | |

| Record name | Thymocartin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085466188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymocartin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMOCARTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0H0SK3AD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.